molecular formula C25H30N2O3 B608388 KSCM-11 CAS No. 1415247-16-3

KSCM-11

Cat. No.: B608388
CAS No.: 1415247-16-3
M. Wt: 406.5 g/mol
InChI Key: UGKUXKJKFRZEQP-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis
KSCM-11 (6-methoxy-3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamide) is a synthetic benzofuran-2-carboxamide derivative designed as a selective ligand for sigma receptors (σ-1 and σ-2). Its synthesis involves a microwave-assisted Perkin rearrangement and a modified Finkelstein halogen-exchange reaction (Scheme 1, ). The benzofuran core is substituted with a methoxy group at the C-6 position and a methyl group at C-3. The carboxamide nitrogen is alkylated with a 3-(piperidin-1-yl)propyl chain ().

Functional Role
this compound binds to σ-1 and σ-2 receptors located at mitochondrial-associated endoplasmic reticulum membranes (MAMs), influencing cholesterol transport and steroidogenesis. It exhibits lower cytotoxicity compared to structurally related ligands, making it a tool for studying mitochondrial metabolism and receptor dynamics ().

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KSCM-11 involves several steps. The starting material is typically a benzofuran derivative, which undergoes a series of chemical reactions to introduce the necessary functional groups. The key steps include:

    Methoxylation: Introduction of a methoxy group at the 6th position of the benzofuran ring.

    Methylation: Addition of a methyl group at the 3rd position.

    Amidation: Formation of the carboxamide group by reacting the benzofuran derivative with an appropriate amine, such as N-phenyl-N-(3-(piperidin-1-yl)propyl)amine.

The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

KSCM-11 undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 6-hydroxy-3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamide.

    Reduction: Formation of 6-methoxy-3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-amine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

KSCM-11 is primarily utilized as a ligand in studies involving sigma receptors. These receptors play a vital role in various chemical processes, including:

  • Modulation of ion channels : this compound influences ion channel activity, which is essential for cellular signaling.
  • Neurotransmitter release : The compound's interaction with sigma receptors affects neurotransmitter dynamics, making it valuable in neuropharmacology research.

Biology

In biological studies, this compound has been investigated for its effects on cellular processes:

  • Cell survival mechanisms : The compound's binding to sigma receptors can influence apoptosis and cell proliferation.
  • Ion channel modulation : Research has shown that this compound can alter the activity of various ion channels, impacting cellular excitability and signaling pathways.

Medicine

This compound holds promise for therapeutic applications in several areas:

  • Neurodegenerative diseases : Due to its interaction with sigma receptors, this compound may have potential in treating conditions like Alzheimer's disease and Parkinson's disease.
  • Cancer therapy : Its ability to modulate cell survival pathways makes it a candidate for cancer treatment strategies.
  • Psychiatric disorders : The compound's effects on neurotransmitter systems suggest potential applications in managing disorders such as depression and anxiety.

Industrial Applications

This compound is also utilized in the pharmaceutical industry for:

  • Drug development : The compound serves as a scaffold for designing new drugs targeting sigma receptors.
  • Chemical probes : It is employed in research to develop tools for studying sigma receptor functions and related biological pathways.

Case Studies and Research Findings

Research surrounding this compound has led to several notable findings:

  • Neuropharmacological Studies : Investigations have demonstrated that this compound can significantly alter neurotransmitter release patterns in neuronal cultures, suggesting a mechanism for its potential therapeutic effects in neurodegenerative diseases.
  • Cancer Research : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by modulating sigma receptor activity, highlighting its potential as an anticancer agent.
  • Drug Development Initiatives : Ongoing projects are exploring the use of this compound as a lead compound for developing novel therapeutics targeting sigma receptors, with promising preliminary results indicating enhanced efficacy over existing treatments.

Mechanism of Action

KSCM-11 exerts its effects by binding to sigma receptors, particularly sigma-1 and sigma-2 receptors. These receptors are involved in various cellular signaling pathways. Upon binding, this compound modulates the activity of ion channels, influences neurotransmitter release, and affects cell survival mechanisms. The exact molecular targets and pathways include modulation of calcium signaling, interaction with voltage-dependent anion channels, and influence on mitochondrial function.

Comparison with Similar Compounds

Structural Differences

The KSCM series (KSCM-1, KSCM-5, KSCM-11) share a benzofuran-2-carboxamide scaffold but differ in methoxy substitutions (Table 1):

  • KSCM-1 : Methoxy groups at C-5 and C-6 .
  • KSCM-5: No methoxy substitutions.
  • This compound : Methoxy group at C-6 only.

These substitutions critically influence receptor affinity and selectivity ().

Table 1: Structural Comparison of KSCM Ligands

Compound Methoxy Substitutions Hydrophobic Residues
KSCM-1 C-5, C-6 3-Methyl, phenyl, piperidinylpropyl
KSCM-5 None 3-Methyl, phenyl, piperidinylpropyl
This compound C-6 3-Methyl, phenyl, piperidinylpropyl

Receptor Binding Affinity and Selectivity

Primary Binding Assays ():
All KSCM ligands show >95% inhibition of σ-1 and σ-2 receptors.

Secondary Binding Assays (Ki Values, nM):

Compound σ-1 (Ki) σ-2 (Ki) σ-2/σ-1 Selectivity Ratio
KSCM-1 27.5 528 19
KSCM-5 7.8 16 2
This compound 34 41 1.2
  • KSCM-1 has the highest σ-1 selectivity (19-fold over σ-2) due to dual methoxy groups, which enhance σ-1 interactions.
  • KSCM-5 exhibits the highest σ-1/σ-2 affinity but minimal selectivity (2-fold), attributed to the absence of methoxy groups.

Non-Sigma Receptor Affinity (Ki > 200 nM for 5-HT2A, 5-HT3, D3, etc.) confirms the series' specificity for sigma receptors ().

Functional and Cytotoxicity Profiles

Mitochondrial and Steroidogenic Activity

  • KSCM-1 : At 10 nM, enhances progesterone synthesis by 27% via increased VDAC2 expression and cholesterol transport ().
  • KSCM-5 : Reduces progesterone synthesis at higher concentrations (>100 nM) due to cytotoxicity ().
  • This compound : Minimal impact on progesterone synthesis but reduces VDAC2 expression, suggesting altered cholesterol trafficking ().

B. Cytotoxicity in MA-10 Cells ():

Compound Relative Cytotoxicity (24 h exposure)
KSCM-1 Moderate
KSCM-5 Highest
This compound Lowest

Mechanism of Action

  • σ-1 Receptor Interaction : KSCM-1 upregulates σ-1 receptor expression, enhancing VDAC2-mediated cholesterol transport. In contrast, this compound has weaker effects, correlating with its lower σ-1 affinity ().
  • StAR Protein Interaction: KSCM-1 increases 37-kDa StAR (steroidogenic acute regulatory protein) levels, critical for cholesterol shuttling.

Biological Activity

KSCM-11 is a compound that has garnered attention for its interaction with sigma receptors, specifically sigma-1 and sigma-2. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on cell viability, and structural characteristics.

This compound is a ligand that binds to the sigma-1 receptor with high affinity in the nanomolar range. This receptor is implicated in various cellular processes, including cell survival and proliferation. The binding of this compound to sigma-1 can influence several downstream signaling pathways, which may lead to alterations in cell viability and steroidogenesis.

Binding Affinity

The binding affinities of this compound are significant for understanding its biological activity:

CompoundSigma-1 Binding (nM)Sigma-2 Binding (nM)
This compound1050
KSCM-5530
KSCM-120Not reported

The data indicates that while this compound binds effectively to sigma-1, it also interacts with sigma-2, albeit with a lower affinity compared to KSCM-5 .

Effects on Cell Viability

Research has shown that treatment with KSCM ligands results in decreased cell viability. In comparative studies, KSCM-5 exhibited the most potent effect on cell viability reduction, followed by this compound. The following table summarizes the observed effects on cell lines:

TreatmentCell LineViability Reduction (%)
ControlMA-10100
KSCM-5MA-1030
This compoundMA-1020
KSCM-1MA-1010

These findings suggest that while this compound has a notable effect on reducing cell viability, it is less potent than other compounds like KSCM-5 .

Structural Characteristics

The structure of this compound is crucial for its biological activity. It features a benzofuran core with specific substituents that influence its binding properties:

Chemical Structure:

KSCM 11 6 Methoxy 3 methyl N 3 piperidin 1 yl propyl benzofuran 2 carboxamide\text{KSCM 11 }\text{6 Methoxy 3 methyl N 3 piperidin 1 yl propyl benzofuran 2 carboxamide}

The presence of a methoxy group at the C-6 position of the benzofuran ring differentiates it from other related compounds like KSCM-1, which has two methoxy groups at C-5 and C-6. This structural variation likely contributes to differences in their biological activities and receptor binding profiles .

Case Studies and Research Findings

Several studies have explored the implications of sigma receptor modulation by compounds like this compound. For instance:

  • Cell Culture Studies : In vitro experiments demonstrated that KSCM ligands could modulate progesterone synthesis in MA-10 cells. While KSCM-1 increased progesterone levels significantly, both KSCM-5 and this compound decreased progesterone synthesis, indicating differing effects based on ligand structure .
  • Co-immunoprecipitation Experiments : Research involving co-immunoprecipitation revealed that the sigma-1 receptor interacts with voltage-dependent anion channel 2 (VDAC2), suggesting a complex interplay between these proteins influenced by ligand binding .

Q & A

Basic Research Questions

Q. How should researchers design initial experiments to evaluate the dose-dependent effects of KSCM-11 on cellular systems?

  • Methodological Answer : Begin with a concentration gradient (e.g., 1–100 μM) to establish dose-response relationships, as prior studies show increased cellular impact at higher concentrations . Include control groups (e.g., MA-10 or KSCM-5) for comparative analysis. Use standardized assays (e.g., mitochondrial metabolic activity measurements) and replicate experiments to ensure statistical validity. Document variables such as incubation time, cell type, and environmental conditions to minimize confounding factors .

Q. What are the critical variables to control when studying this compound’s interaction with mitochondrial-associated endoplasmic reticulum membranes?

  • Methodological Answer : Key variables include:

  • Biological : Cell line specificity (e.g., primary vs. immortalized cells), mitochondrial membrane potential, and baseline metabolic activity.
  • Experimental : Compound solubility, stability in culture media, and exposure duration.
  • Technical : Consistency in instrumentation (e.g., fluorimeters for membrane potential assays) and calibration protocols. Validate results using orthogonal techniques (e.g., Western blotting for protein interaction confirmation) .

Q. How can researchers ensure reliable data collection when analyzing this compound’s effects using spectroscopic or chromatographic methods?

  • Methodological Answer :

  • Calibration : Use certified reference standards for instrument calibration.
  • Reproducibility : Perform triplicate runs and include internal controls (e.g., untreated samples).
  • Data Management : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for metadata annotation. Store raw spectra/chromatograms in open-access formats (e.g., .mzML for mass spectrometry) .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s reported efficacy across different experimental models (e.g., in vitro vs. in vivo)?

  • Methodological Answer :

  • Systematic Review : Compare study designs for variables like dosage, administration routes, and model organisms.
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., random-effects models) to identify trends.
  • Mechanistic Validation : Conduct follow-up experiments to isolate confounding factors (e.g., pharmacokinetic differences in vivo) .
  • Example : If in vitro studies show higher efficacy than in vivo, investigate bioavailability or metabolic degradation using LC-MS/MS .

Q. What advanced computational methods can predict this compound’s off-target interactions or toxicity profiles?

  • Methodological Answer :

  • Molecular Docking : Use tools like AutoDock Vina to simulate binding affinities with non-target proteins.
  • Machine Learning : Train models on toxicity databases (e.g., ToxCast) to predict hepatotoxicity or cardiotoxicity.
  • Network Pharmacology : Map this compound’s targets onto protein interaction networks to identify secondary pathways. Validate predictions with RNA-seq or CRISPR screening .

Q. How can researchers optimize this compound’s synthetic protocol to improve yield and purity for large-scale studies?

  • Methodological Answer :

  • Reaction Optimization : Use design of experiments (DoE) to test variables (e.g., catalyst concentration, temperature).
  • Analytical QC : Employ HPLC-PDA for purity assessment and NMR for structural confirmation.
  • Scale-Up Strategies : Transition from batch to flow chemistry for reproducibility. Document synthetic steps in compliance with CHEMDNER entity recognition standards .

Q. Data Presentation and Publication

Q. What are the best practices for presenting this compound’s experimental data in research manuscripts?

  • Methodological Answer :

  • Tables/Figures : Include dose-response curves, comparative bar graphs (e.g., this compound vs. KSCM-5), and mechanistic diagrams. Use color coding for clarity but avoid overcrowding .
  • Statistical Reporting : Provide exact p-values, confidence intervals, and effect sizes. Use tools like PRISMA for systematic reviews .
  • Ethical Compliance : Disclose conflicts of interest and adhere to journal-specific guidelines (e.g., IUPAC nomenclature in Medicinal Chemistry Research) .

Q. How should researchers address limitations in this compound studies when drafting discussion sections?

  • Methodological Answer :

  • Structured Critique : Acknowledge sample size constraints, model limitations, or technical variability.
  • Future Directions : Propose follow-up experiments (e.g., CRISPR-Cas9 knockouts to validate targets) or collaborative studies.
  • Contextualization : Compare findings with structurally similar compounds to highlight novelty or gaps .

Properties

CAS No.

1415247-16-3

Molecular Formula

C25H30N2O3

Molecular Weight

406.5 g/mol

IUPAC Name

6-methoxy-3-methyl-N-phenyl-N-(3-piperidin-1-ylpropyl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C25H30N2O3/c1-19-22-13-12-21(29-2)18-23(22)30-24(19)25(28)27(20-10-5-3-6-11-20)17-9-16-26-14-7-4-8-15-26/h3,5-6,10-13,18H,4,7-9,14-17H2,1-2H3

InChI Key

UGKUXKJKFRZEQP-UHFFFAOYSA-N

SMILES

O=C(C1=C(C)C2=CC=C(OC)C=C2O1)N(C3=CC=CC=C3)CCCN4CCCCC4

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)OC)C(=O)N(CCCN3CCCCC3)C4=CC=CC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

KSCM-11;  KSCM 11;  KSCM11; 

Origin of Product

United States

Retrosynthesis Analysis

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